molecular formula C13H21NO3 B3332261 tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 882041-98-7

tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B3332261
CAS RN: 882041-98-7
M. Wt: 239.31
InChI Key: XYJAVZBRKJTDTI-FGWVZKOKSA-N
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Description

“tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate” is a chemical compound. It is also known as exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane .

Scientific Research Applications

Environmental Remediation and Pollution Control

One of the critical applications of tert-butyl derivatives lies in environmental remediation and pollution control. The study by Hsieh et al. (2011) demonstrates the feasibility of applying radio frequency plasma technology for the decomposition of methyl tert-butyl ether (MTBE), a related compound, highlighting a novel method for environmental pollution mitigation. This research suggests the potential for tert-butyl derivatives in enhancing environmental cleanup technologies, especially in dealing with complex organic pollutants (Hsieh et al., 2011).

Improvement of Fuel Quality

The review by Marsh et al. (1999) on mixtures containing MTBE and other ethers with non-polar solvents emphasizes the role of these compounds in improving fuel quality. By enhancing the octane rating and reducing exhaust pollution, tert-butyl derivatives contribute significantly to the formulation of environmentally friendly gasoline. This review underscores the importance of understanding the interactions between these ethers and other components in fuel mixtures, paving the way for the development of cleaner combustion technologies (Marsh et al., 1999).

Industrial and Chemical Synthesis

The application of tert-butyl derivatives extends into industrial and chemical synthesis, as evidenced by the research on polymer membranes for the purification of fuel oxygenates like MTBE. Pulyalina et al. (2020) highlight the significance of these membranes in separating azeotropic mixtures, indicating the potential of tert-butyl derivatives in facilitating more efficient industrial processes. Such applications are crucial for developing sustainable and cost-effective manufacturing practices, especially in the chemical and petrochemical industries (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl (1R,5S)-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-4-5-11(14)7-9(6-10)8-15/h8-11H,4-7H2,1-3H3/t9?,10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAVZBRKJTDTI-FGWVZKOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
tert-butyl (1R,3S,5S)-rel-3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate

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